![molecular formula C17H32O2 B3148413 10Z-Pentadecenyl acetate CAS No. 64437-43-0](/img/structure/B3148413.png)
10Z-Pentadecenyl acetate
Overview
Description
10Z-Pentadecenyl acetate , also known as 10-Pentadecen-1-ol, acetate, (Z)- , is a chemical compound with the molecular formula C₁₇H₃₂O₂ . It falls under the category of fatty acid acetates and is characterized by its unsaturated aliphatic chain . The compound exhibits a pleasant fruity or floral odor and is commonly found in natural sources such as plants, insects, and pheromones .
Synthesis Analysis
The synthesis of this compound involves the esterification of 10Z-Pentadecen-1-ol (an unsaturated alcohol) with acetic acid. This reaction typically occurs under acidic conditions, yielding the acetate ester. Researchers have explored various synthetic routes, including chemical and enzymatic methods, to produce this compound for both scientific and industrial purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a long hydrocarbon chain (15 carbon atoms) with a double bond at the 10th position (hence the “10Z” designation). The acetate group is attached to the terminal carbon, resulting in a linear, unsaturated ester . The cis configuration of the double bond (Z-isomer) influences its biological activity and odor profile .
Chemical Reactions Analysis
- Esterification : Reverse esterification can regenerate the compound from its alcohol and acetic acid precursors .
Physical And Chemical Properties Analysis
Mechanism of Action
The biological activity of 10Z-Pentadecenyl acetate is primarily associated with its role as a pheromone . In certain insects, it acts as a sex attractant , facilitating mate recognition and mating behavior. The compound interacts with specific receptors in the insect antennae, triggering behavioral responses. Additionally, it may play a role in plant-insect interactions and communication .
properties
IUPAC Name |
[(Z)-pentadec-10-enyl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h6-7H,3-5,8-16H2,1-2H3/b7-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMFMRKXKXJWJM-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCOC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCOC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.